molecular formula C16H25NO2 B161622 (1S,10S,11S,12S,13R,15R)-15-Methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadec-2-ene-11,12-diol CAS No. 22594-91-8

(1S,10S,11S,12S,13R,15R)-15-Methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadec-2-ene-11,12-diol

Cat. No. B161622
CAS RN: 22594-91-8
M. Wt: 263.37 g/mol
InChI Key: PGFDCVXTDHLBKG-AJVCXXKOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 21576177 is a natural product found in Huperzia selago, Huperzia miyoshiana, and other organisms with data available.

Scientific Research Applications

Synthesis and Derivative Studies

  • The synthesis of new homoconduritols and homoaminoconduritols involves complex chemical processes, including ring opening and various reaction pathways. These processes can lead to the formation of compounds with structures related to the one (Kaya et al., 2016).
  • Chemoenzymatic preparation of enantiopure homoadamantyl β-amino acid and β-lactam derivatives involves transformations that could be related to the synthesis or modification of similar compounds (Gyarmati et al., 2004).

Chemical Investigation and Configuration Analysis

  • A study focused on the absolute configuration of labdane diterpenes, which share structural similarities, demonstrated the use of vibration circular dichroism measurements and DFT B3LYP/DGDZVP-calculated spectra for configuration analysis (García-Sánchez et al., 2014).

Photocycloaddition and Cyclopropanation

  • The intramolecular photocycloaddition of unsaturated isoquinuclidines, resulting in the formation of 2-azatetracyclo and 3-azatetracyclo compounds, provides insights into the potential photochemical reactions of similar complex cyclic compounds (Choi & White, 2004).

Novel Structural Synthesis

  • The synthesis of novel rigid seven-membered heterocycles demonstrates the formation of complex cyclic structures, which may offer insights into the synthesis or structural analysis of the target compound (Svetlik et al., 1989).

Cyclization and Isomerization Studies

  • Research on cyclization and rearrangements of diterpenoids, including the study of isomerization under the action of fluorosulfonic acid, provides valuable information on the structural dynamics and transformations that could be relevant to the compound (Barba et al., 1989).

properties

IUPAC Name

(1S,10S,11S,12S,13R,15R)-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadec-2-ene-11,12-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-10-8-11-12-4-2-6-17-7-3-5-13(15(19)14(11)18)16(12,17)9-10/h4,10-11,13-15,18-19H,2-3,5-9H2,1H3/t10-,11-,13-,14+,15+,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFDCVXTDHLBKG-AJVCXXKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C(C3CCCN4C3(C1)C2=CCC4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]([C@H]([C@H]3CCCN4[C@]3(C1)C2=CCC4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 21576177

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,10S,11S,12S,13R,15R)-15-Methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadec-2-ene-11,12-diol
Reactant of Route 2
(1S,10S,11S,12S,13R,15R)-15-Methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadec-2-ene-11,12-diol
Reactant of Route 3
(1S,10S,11S,12S,13R,15R)-15-Methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadec-2-ene-11,12-diol
Reactant of Route 4
(1S,10S,11S,12S,13R,15R)-15-Methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadec-2-ene-11,12-diol
Reactant of Route 5
(1S,10S,11S,12S,13R,15R)-15-Methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadec-2-ene-11,12-diol
Reactant of Route 6
(1S,10S,11S,12S,13R,15R)-15-Methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadec-2-ene-11,12-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.